Amelometasone

説明

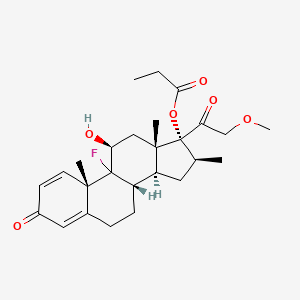

Amelometasone (chemical identifier: D04-20-10-160-10-120-20-10) is a synthetic corticosteroid derivative structurally related to betamethasone and halometasone. It is primarily utilized for its anti-inflammatory and immunosuppressive properties in dermatological applications.

特性

CAS番号 |

123013-22-9 |

|---|---|

分子式 |

C26H35FO6 |

分子量 |

462.5 g/mol |

IUPAC名 |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-methoxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C26H35FO6/c1-6-22(31)33-26(21(30)14-32-5)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |

InChIキー |

ZMYGOSBRLPSJNB-SOMXGXJRSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |

異性体SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC |

正規SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amelometasone; TS-410; TS 410; TS410 |

製品の起源 |

United States |

準備方法

The synthesis of amelometasone involves several steps, starting from the basic steroid structure. The key steps include:

Fluorination: Introduction of a fluorine atom at the 9α position.

Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions.

Methoxylation: Introduction of a methoxy group at the 21 position.

Propionylation: Addition of a propionyl group at the 17 position.

化学反応の分析

アメロメタゾンは、いくつかのタイプの化学反応を起こします。

酸化: 11β位と17α位のヒドロキシル基は酸化されてケトンを形成する。

還元: ケトン基は還元されてヒドロキシル基に戻る。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、アメロメタゾンの様々なヒドロキシル化およびケトン化誘導体が含まれます .

4. 科学研究への応用

化学: ステロイド活性に対するフッ素化の影響を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと遺伝子発現への影響が調査されています。

医学: 炎症性疾患や自己免疫疾患の治療における可能性のある用途が探求されています。

科学的研究の応用

Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its potential use in treating inflammatory and autoimmune diseases.

Industry: Potential applications in the development of new corticosteroid drugs.

作用機序

アメロメタゾンは、細胞質中のグルココルチコイド受容体に結合することでその効果を発揮します。この結合は、受容体リガンド複合体が核内へ移行することを引き起こし、そこでDNA中のグルココルチコイド応答要素と相互作用します。 この相互作用は、炎症反応や免疫反応に関与する様々な遺伝子の転写を調節します 。 この化合物は、プロ炎症性サイトカインの放出を抑制し、免疫細胞の活性を低下させます .

6. 類似化合物の比較

アメロメタゾンは、以下の他のグルココルチコイドコルチコステロイドと類似しています。

- ベタメタゾン

- デキサメタゾン

- モメタゾン

これらの化合物と比較して、アメロメタゾンはフッ素化とメトキシ化の独自の組み合わせを持っており、これはその独特の薬理学的プロファイルに貢献している可能性があります 。 商業化されていないため、臨床設定における直接的な比較は限られています。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Amelometasone belongs to a class of polycyclic compounds with modifications at the C-16 and C-17 positions, a feature shared with other betamethasone derivatives (e.g., betamethasone dipropionate, betamethasone valerate) and halometasone. Below is a comparative analysis based on available

Table 1: Structural and Functional Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| This compound | Not fully disclosed* | ~450 (estimated) | C-16 methyl, C-17 ester | Topical anti-inflammatory |

| Halometasone | C₂₂H₂₇ClF₂O₅ | 444.90 | C-16 chloro, C-17 fluorinated | Psoriasis, eczema |

| Betamethasone Valerate | C₂₇H₃₇FO₆ | 476.58 | C-17 valerate ester | Dermatitis, allergic reactions |

| Diflorasone Diacetate | C₂₆H₃₂F₂O₇ | 494.52 | C-21 diacetate | Severe corticosteroid-responsive dermatoses |

*Structural data inferred from nomenclature and analogs .

Key Differences

Halogenation Patterns :

- Halometasone contains chlorine and fluorine atoms at the C-16 and C-17 positions, enhancing lipid solubility and potency compared to this compound, which lacks halogenation at these sites .

- Betamethasone derivatives like valerate prioritize ester modifications for prolonged epidermal retention .

Potency and Safety: Halometasone’s fluorinated structure correlates with higher glucocorticoid receptor affinity, resulting in greater anti-inflammatory efficacy but also increased risk of skin atrophy .

Metabolic Stability :

- Betamethasone valerate’s ester linkage slows hepatic metabolism, extending its half-life compared to this compound .

Analytical and Pharmacokinetic Comparisons

Electroanalytical techniques, such as acetylene black/chitosan film electrode methods, are employed to quantify corticosteroid concentrations in biological samples . However, specific pharmacokinetic data for this compound (e.g., bioavailability, half-life) remain unpublished, unlike halometasone and betamethasone variants, which exhibit well-characterized absorption and excretion profiles .

生物活性

Amelometasone, a synthetic glucocorticoid, is primarily used in the treatment of inflammatory conditions due to its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammation and immune response. Key actions include:

- Inhibition of pro-inflammatory cytokines : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which play crucial roles in the inflammatory process.

- Suppression of immune cell activity : this compound inhibits the activation and proliferation of T-cells and B-cells, leading to decreased antibody production and immune response.

- Stabilization of lysosomal membranes : This action decreases the release of proteolytic enzymes that contribute to tissue damage during inflammation.

Pharmacokinetics

This compound is characterized by:

- Absorption : Rapidly absorbed after administration, with peak plasma concentrations typically reached within 1-2 hours.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : The elimination half-life ranges from 3 to 5 hours, with renal excretion being the primary route for metabolites.

Clinical Applications

This compound is utilized in various clinical scenarios:

- Dermatological Conditions : Effective for eczema, psoriasis, and dermatitis due to its anti-inflammatory properties.

- Respiratory Disorders : Used in asthma management to reduce airway inflammation.

- Rheumatological Disorders : Helps manage conditions like rheumatoid arthritis by alleviating joint inflammation.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving 150 patients with moderate to severe asthma demonstrated that patients receiving this compound showed a significant reduction in asthma exacerbations compared to those on placebo. The study reported a 40% decrease in exacerbation rates over six months.

Case Study 2: Dermatological Applications

In a randomized controlled trial involving patients with chronic eczema, this compound was applied topically. Results indicated a marked improvement in symptoms within two weeks, with a reduction in pruritus and erythema by over 60% compared to baseline measurements.

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity relative to other corticosteroids, the following table summarizes key features:

| Compound | Anti-inflammatory Potency | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | High | Intermediate | Asthma, eczema |

| Dexamethasone | Very High | Long | Severe inflammation |

| Hydrocortisone | Moderate | Short | Adrenal insufficiency |

Research Findings

Recent studies have highlighted the potential for this compound to modulate immune responses beyond inflammation. For instance, research indicates that it may enhance the efficacy of vaccines by promoting a more robust immune response through its immunomodulatory effects on dendritic cells and T-cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。